

# An In-depth Technical Guide to the Chemical Structure of Islanditoxin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Islanditoxin*

Cat. No.: *B239503*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Islanditoxin**, also known as cyclochlorotine, is a potent mycotoxin produced by the fungus *Penicillium islandicum*.<sup>[1][2]</sup> This cyclic pentapeptide has garnered significant attention due to its pronounced hepatotoxic and carcinogenic properties.<sup>[1][3]</sup> Its unique chemical structure, containing non-proteinogenic amino acids, and its specific interaction with cellular components make it a subject of interest in toxicology and pharmacology. This guide provides a comprehensive overview of the chemical structure of **Islanditoxin**, detailing its identification, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, it elucidates its proposed mechanism of action and biosynthetic pathway.

## Chemical Identity and Structure

**Islanditoxin** is chemically classified as a dichlorinated cyclic peptide.<sup>[1]</sup> Its identity has been unequivocally established through various spectroscopic and analytical techniques. The structural details are summarized below.

## Chemical Descriptors

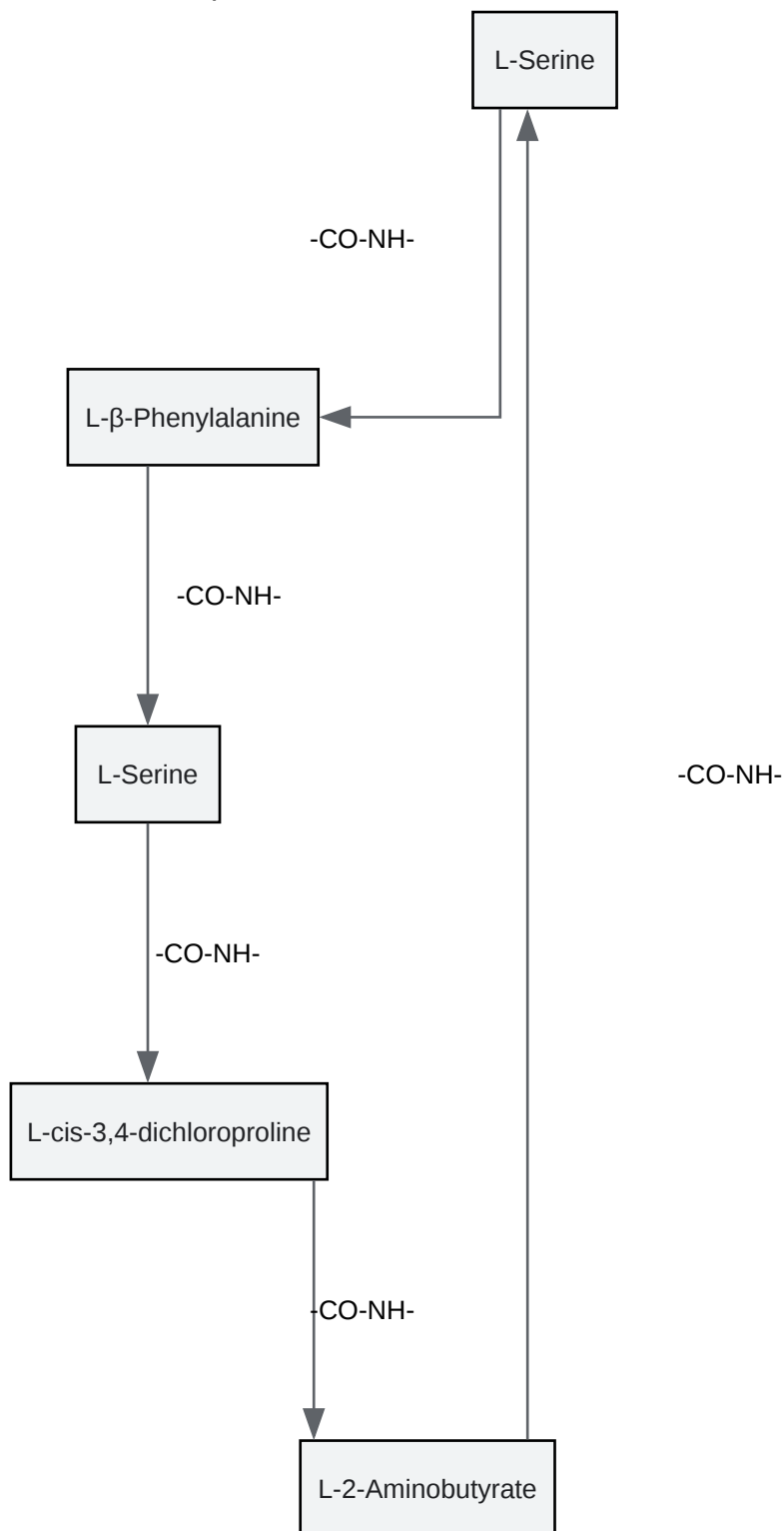
Descriptor	Value
Systematic Name	(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Synonyms	Cyclochlorotine, Yellowed rice toxin, Chloropeptide
Molecular Formula	C <sub>24</sub> H <sub>31</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>7</sub>
Molecular Weight	572.4 g/mol
CAS Number	10089-09-5
SMILES	<chem>CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO</chem>
InChI	InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)
InChIKey	AIUAVRQIJPKJTG-UHFFFAOYSA-N

Data sourced from PubChem CID: 114782.[2]

## Core Structure and Constituent Amino Acids

**Islanditoxin** is a cyclic pentapeptide with the amino acid sequence cyclo(-L-Ser-<sup>1</sup>L-β-Phe-<sup>2</sup>L-Ser-<sup>3</sup>L-cis-3,4-dichloro-Pro-<sup>4</sup>L-2-aminobutyrate-).[4] Its structure is notable for the inclusion of non-proteinogenic amino acids, namely L-β-phenylalanine, L-2-aminobutyric acid, and the unique L-cis-3,4-dichloroproline.[4]

## Simplified Structure of Islanditoxin



[Click to download full resolution via product page](#)

A simplified diagram of the cyclic peptide structure of **Islanditoxin**.

## Physicochemical Properties

Property	Value
Physical State	Solid[2]
Appearance	White needles (from methanol)
Melting Point	250-251 °C[2]
Solubility	Soluble in methanol, phenol, and glacial acetic acid.[5] Almost insoluble in other ordinary solvents.[5]

## Experimental Protocols

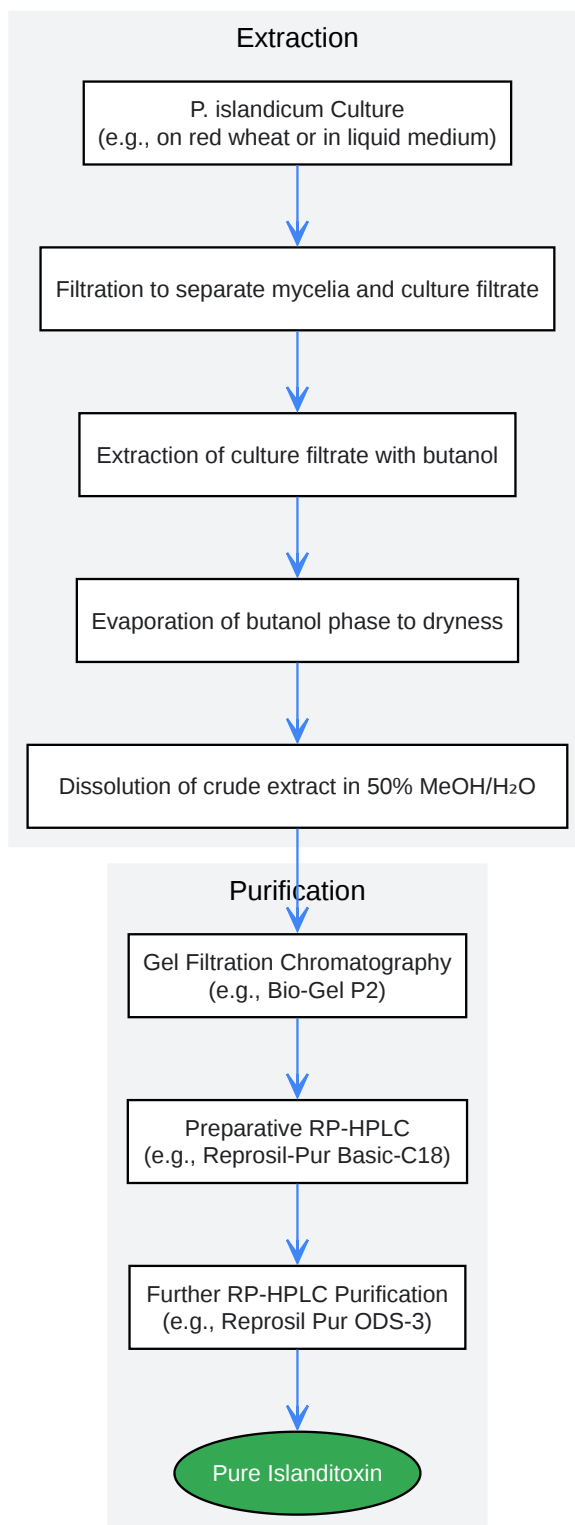
### Fungal Strain and Cultivation

*Penicillium islandicum* (recently reclassified as *Talaromyces islandicus*) is the fungal source of **Islanditoxin**. [3][5] For toxin production, the fungus can be cultivated on various media. One effective method involves agitated red wheat fermentation. [2] Alternatively, a modified Wickerham medium can be used for liquid cultures. [6]

### Isolation and Purification of Islanditoxin

The following protocol is a composite of methodologies described in the literature. [3][6][7]

## Isolation and Purification Workflow for Islanditoxin

[Click to download full resolution via product page](#)

A generalized workflow for the isolation and purification of **Islanditoxin**.

#### Detailed Steps:

- **Extraction:** The culture filtrate is extracted with an equal volume of butanol. The butanol phase, containing the toxin, is then evaporated to dryness under vacuum.[\[3\]](#)
- **Initial Purification (Gel Filtration):** The dried extract is redissolved in a suitable solvent (e.g., 50% methanol/water) and subjected to gel filtration chromatography (e.g., on a Bio-Gel P2 column).[\[3\]](#)
- **Chromatographic Separation (HPLC):** Fractions containing **Islanditoxin** are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a methanol-water or acetonitrile-water gradient.[\[3\]](#)
- **Final Purification:** If necessary, a second RP-HPLC step using a different column (e.g., ODS-3) and/or a different solvent system can be employed to achieve high purity.[\[3\]](#)

## Structural Elucidation

The definitive structure of **Islanditoxin** has been determined using a combination of modern spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.[\[3\]](#) The characteristic isotopic pattern resulting from the two chlorine atoms is a key diagnostic feature.[\[4\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the connectivity of the atoms and the stereochemistry of the molecule.[\[3\]](#) Spectra are typically recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz) in deuterated solvents such as DMSO- $d_6$ .[\[2\]](#)[\[3\]](#)

## Biological Activity and Mechanism of Action

**Islanditoxin** is a potent hepatotoxin, causing liver damage and exhibiting carcinogenic properties.[\[1\]](#)[\[7\]](#)

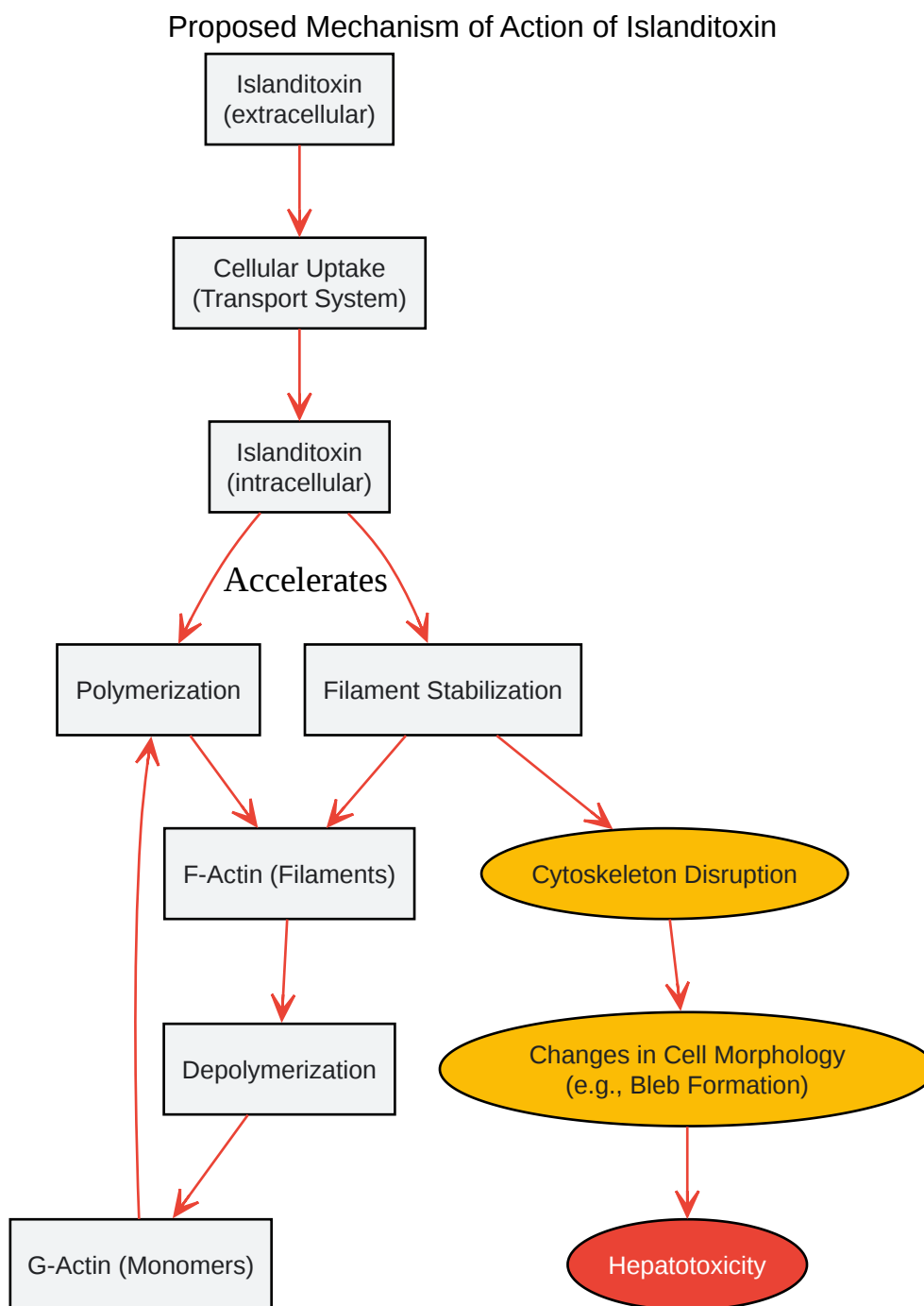
## Toxicity Data

Parameter	Value	Species	Route of Administration
LD <sub>50</sub>	6.55 mg/kg	Mouse	Intraperitoneal
LD <sub>50</sub>	5.4 mg/kg	Mouse	Subcutaneous
LD <sub>50</sub>	4.75 mg/kg	Mouse	Intravenous
LD <sub>50</sub>	3.35 mg/kg	Mouse	Oral

Data on Cyclochlorotine from the Registry of Toxic Effects of Chemical Substances (RTECS).

## Proposed Mechanism of Action

The primary molecular target of **Islanditoxin** is believed to be the actin cytoskeleton.[2][4] It has been shown to accelerate the polymerization of actin and stabilize actin filaments.[1] This disruption of normal actin dynamics leads to changes in cell morphology, such as bleb formation in hepatocytes, and interferes with processes like cytokinesis.[1] The toxin is thought to enter the hepatocyte via a transport system and then interact with actin and actin-binding proteins.[1] The resulting hepatotoxicity may also involve drug-metabolizing systems mediated by cytochrome P450.[7]



[Click to download full resolution via product page](#)

A diagram illustrating the proposed interaction of **Islanditoxin** with the actin cytoskeleton.

## Biosynthesis

The biosynthesis of **Islanditoxin** is a complex process involving a non-ribosomal peptide synthetase (NRPS).[3][4] A specific NRPS, designated CctN, has been identified as being



responsible for the synthesis of the cyclochlorotine backbone.[3] The biosynthetic gene cluster also contains genes responsible for the formation of the non-proteinogenic amino acid precursors.[4] The chlorination of the proline residue is a key step in the biosynthesis, and the halogenase responsible for this reaction is encoded outside of the main cct gene cluster.[3]

## Conclusion

**Islanditoxin** is a structurally unique and biologically potent mycotoxin. Its cyclic pentapeptide nature, featuring unusual chlorinated and non-proteinogenic amino acids, presents a significant challenge for chemical synthesis and a point of interest for understanding its biosynthesis and mechanism of action. The detailed experimental protocols for its isolation and the advanced spectroscopic methods for its structural elucidation provide a solid foundation for further research into its toxicological and pharmacological properties. A deeper understanding of its interaction with the actin cytoskeleton may open avenues for the development of novel therapeutic agents or research tools.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acceleration of actin polymerization and rapid microfilament reorganization in cultured hepatocytes by cyclochlorotin, a hepatotoxic cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The cyclochlorotine mycotoxin is produced by the nonribosomal peptide synthetase CctN in *Talaromyces islandicus* ('*Penicillium islandicum*') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cyclochlorotine on myofibrils in cardiomyocytes and on actin filament bundles in fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of CCl<sub>4</sub> induced liver injury in swiss albino mice by antioxidant rich leaf extract of *Croton bonplandianus* Baill. | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]

- 7. Liver injuries induced by cyclochlorotine isolated from *Penicillium islandicum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Islanditoxin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b239503#what-is-the-chemical-structure-of-islanditoxin]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)